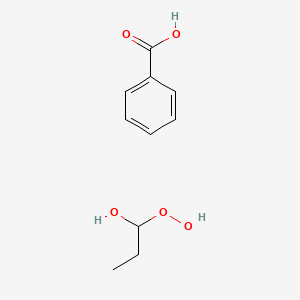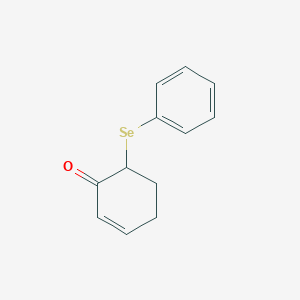
5-Hydroxypenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypenta-2,4-dienoic acid is a five-carbon, bis-unsaturated, α-hydroxy fatty acid. It is a metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypenta-2,4-dienoic acid can be achieved through the biodegradation of polychlorinated biphenyls (PCBs). PCBs-degrading bacteria attack the 2,3-carbon bond by biphenyl-2,3-dioxygenase, leading to the formation of chlorobenzoic acid and 2-hydroxy-penta-2,4-dienoic acid .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the production is likely carried out in research laboratories using microbial degradation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its α,β-unsaturated monocarboxylic acid structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from the reactions of this compound include various substituted dienoic acids and their derivatives .
Applications De Recherche Scientifique
5-Hydroxypenta-2,4-dienoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxypenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for specific enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-2,4-dienoic acid: A pentadienoic acid with double bonds at positions 2 and 4.
2-Hydroxypenta-2,4-dienoate: The conjugate base of 2-hydroxypenta-2,4-dienoic acid.
cis-2-Hydroxypenta-2,4-dienoic acid: The cis-isomer of 2-hydroxypenta-2,4-dienoic acid.
Uniqueness
5-Hydroxypenta-2,4-dienoic acid is unique due to its α-hydroxy group and its role as a metabolite in the biodegradation of environmental pollutants. This makes it a valuable compound for research in environmental science and synthetic chemistry.
Propriétés
Numéro CAS |
134360-89-7 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
5-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h1-4,6H,(H,7,8) |
Clé InChI |
OGWRQEGIUPHARM-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=O)O)C=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


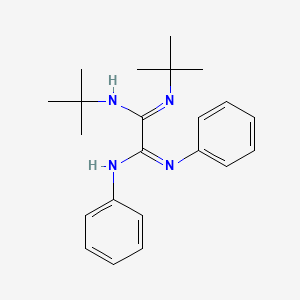

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
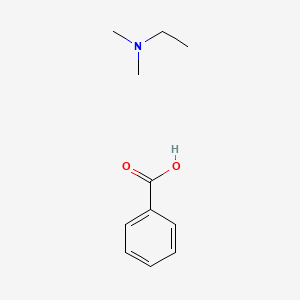
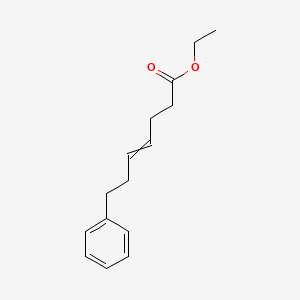
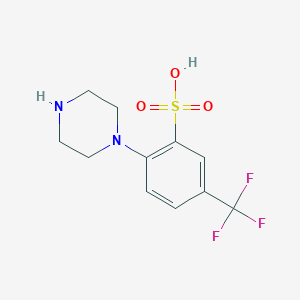
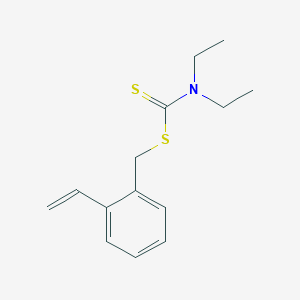

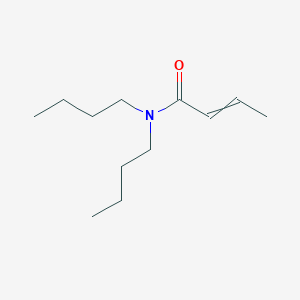
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
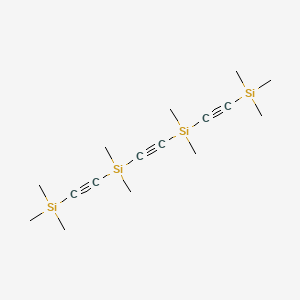
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
